Methyl 3-[(pyridin-4-yl)amino]benzoate
CAS No.:
Cat. No.: VC18139288
Molecular Formula: C13H12N2O2
Molecular Weight: 228.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12N2O2 |
|---|---|
| Molecular Weight | 228.25 g/mol |
| IUPAC Name | methyl 3-(pyridin-4-ylamino)benzoate |
| Standard InChI | InChI=1S/C13H12N2O2/c1-17-13(16)10-3-2-4-12(9-10)15-11-5-7-14-8-6-11/h2-9H,1H3,(H,14,15) |
| Standard InChI Key | DEJQHSBLAPSHQZ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC(=CC=C1)NC2=CC=NC=C2 |
Introduction
Chemical and Physical Properties
Molecular Architecture and Stability
Methyl 3-[(pyridin-4-yl)amino]benzoate features a methyl ester group at the benzoate moiety and a pyridin-4-yl amino substituent at the meta position (Figure 1). The planar pyridine ring facilitates π-π stacking interactions with aromatic residues in biological targets, while the ester group enhances lipid solubility, aiding membrane permeability. The compound’s hygroscopicity underscores the need for anhydrous storage conditions, as moisture absorption can hydrolyze the ester linkage, compromising its integrity.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.32 g/mol |
| Melting Point | >257 °C |
| Solubility | Slightly soluble in DMSO/MeOH (heated) |
| Storage Conditions | Inert gas, 2–8 °C |
Synthesis and Structural Optimization
Stepwise Synthetic Routes
The synthesis of methyl 3-[(pyridin-4-yl)amino]benzoate typically begins with methyl 3-aminobenzoate, which undergoes nucleophilic aromatic substitution with 4-aminopyridine under acidic catalysis (Scheme 1). Reaction conditions such as temperature (80–100 °C) and solvent choice (e.g., acetic acid) critically influence yield, with optimized protocols achieving ~75% purity after recrystallization. Alternative routes involve coupling pyridine derivatives with pre-functionalized benzoate intermediates, though these methods often require costly catalysts or prolonged reaction times .
Scheme 1:
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Amination: Methyl 3-aminobenzoate + 4-aminopyridine → Intermediate (acetic acid, 90 °C).
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Esterification: In situ protection of the carboxylic acid group.
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Purification: Recrystallization from ethanol/water mixture.
Applications in Drug Development
Role in Nilotinib Synthesis
Nilotinib (Tasigna®), a second-generation BCR-ABL1 inhibitor, relies on methyl 3-[(pyridin-4-yl)amino]benzoate as a critical building block. The compound’s ester group is hydrolyzed during nilotinib synthesis to introduce a carboxylic acid functionality, which enhances target affinity. Clinical trials have validated nilotinib’s efficacy in imatinib-resistant CML, with response rates exceeding 60% in chronic-phase patients.
Interaction Studies and Pharmacokinetics
ADME Profiling and Toxicity
In vitro studies indicate moderate metabolic stability for methyl 3-[(pyridin-4-yl)amino]benzoate, with cytochrome P450 enzymes (CYP3A4) primarily responsible for its oxidation. Plasma protein binding exceeds 85%, necessitating dosage adjustments in hypoalbuminemic patients. While the compound itself exhibits low acute toxicity (LD > 2 g/kg in rodents), its metabolites may accumulate in hepatic tissue, warranting further safety evaluations.
Structural Analogs and Comparative Analysis
Pyridine-Based Derivatives
Several analogs share structural homology with methyl 3-[(pyridin-4-yl)amino]benzoate, differing in substituent patterns and biological activity (Table 2). For instance, methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate (CAS 917392-54-2) incorporates a pyrimidine ring, enhancing kinase selectivity but reducing solubility . Conversely, 3-[(pyridin-4-ylmethyl)amino]benzoic acid lacks the ester group, favoring renal excretion over tissue penetration .
Table 2: Comparative Analysis of Structural Analogs
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